![molecular formula C23H27ClN2O2 B041528 [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phényl-3,4-dihydro-1H-isoquinoline-2-carboxylate; chlorhydrate CAS No. 180468-38-6](/img/structure/B41528.png)
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phényl-3,4-dihydro-1H-isoquinoline-2-carboxylate; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of both azabicyclo and isoquinoline moieties, which contribute to its distinctive chemical properties.
Applications De Recherche Scientifique
Treatment of Overactive Bladder (OAB)
Solifenacin has demonstrated significant efficacy in managing OAB symptoms, including urgency, frequency, nocturia, and urge incontinence. A comprehensive analysis of four phase III clinical trials involving over 2800 patients showed that solifenacin significantly reduced urgency episodes by approximately 66% to 70% compared to placebo. Additionally, it improved the volume voided per micturition by about 19% to 25% .
Table 1: Efficacy of Solifenacin in OAB Treatment
Parameter | Placebo | Solifenacin 5 mg | Solifenacin 10 mg |
---|---|---|---|
Reduction in urgency episodes | -2.0 | -2.9 | -3.4 |
Increase in volume voided (ml) | 8.5 | 32.3 | 42.5 |
Patients with no urgency (%) | 15 | 29 | 25 |
Patients with no incontinence (%) | 34 | 51 | 52 |
Management of Neurogenic Detrusor Overactivity (NDO)
In patients with spinal cord injury (SCI), solifenacin has shown promising results for treating NDO. A retrospective study involving 35 SCI patients indicated significant improvements in urodynamic parameters such as bladder capacity and maximum detrusor pressure after solifenacin treatment . The median follow-up duration was approximately 13 months.
Table 2: Urodynamic Effects of Solifenacin in NDO
Parameter | Baseline | Post-Treatment |
---|---|---|
Bladder capacity (ml) | - | +30 |
Maximum detrusor pressure (cm H2O) | - | -7 |
Reflex volume (ml) | - | +62.5 |
Safety and Side Effects
While solifenacin is generally well-tolerated, it can cause side effects such as dry mouth, constipation, blurred vision, and headache. In rare cases, it may lead to acute psychosis or cognitive impairment, particularly when dosages are increased without medical consultation . A case report highlighted a patient who experienced acute psychotic symptoms after doubling his dosage from 5 mg to 10 mg .
Case Study: Efficacy in OAB
A pooled analysis from multiple studies demonstrated that solifenacin treatment led to significant improvements across various quality-of-life metrics for patients suffering from OAB. The King's Health Questionnaire scores indicated enhancements in nine out of ten domains compared to placebo .
Case Study: NDO Management
A retrospective analysis assessed the impact of solifenacin on patients with NDO due to SCI. The findings suggested that solifenacin not only improved bladder function but also reduced the risk of renal damage among patients at risk due to high detrusor pressures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicyclo[2.2.2]octane ring system and the isoquinoline moiety, followed by their coupling to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions may result in the modulation of various signaling pathways, ultimately leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:
1-azabicyclo[2.2.2]octane derivatives: These compounds share the azabicyclo[2.2.2]octane ring system but differ in their substituents, leading to variations in their chemical and biological properties.
Isoquinoline derivatives: These compounds contain the isoquinoline moiety and exhibit different biological activities depending on their substituents.
The uniqueness of [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride lies in its combined bicyclic structure, which imparts distinct chemical reactivity and potential biological activity.
Activité Biologique
(1S,3S)-Solifenacin Hydrochloride, commonly referred to as solifenacin, is an antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). This article explores its biological activity, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Overview
Solifenacin acts as a competitive antagonist of muscarinic receptors, particularly M3 receptors, which are predominantly found in the bladder. By inhibiting these receptors, solifenacin reduces detrusor muscle contractions, thereby alleviating symptoms associated with OAB such as urgency, frequency, and incontinence.
Pharmacodynamics
- Mechanism of Action : Solifenacin selectively antagonizes M2 and M3 muscarinic receptors. The M3 receptor blockade prevents contraction of the detrusor muscle, while M2 receptor antagonism may further contribute to bladder relaxation .
- Selectivity : Studies indicate that solifenacin exhibits greater selectivity for bladder tissue over salivary glands compared to other antimuscarinics like tolterodine and oxybutynin .
Pharmacokinetics
- Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90%. Peak plasma concentrations occur between 3 to 8 hours post-administration .
- Distribution : It has a large volume of distribution (600 L) and is highly protein-bound (93-96%) in plasma .
- Metabolism : Metabolized primarily by cytochrome P450 enzymes (CYP3A4), solifenacin produces active metabolites that retain some pharmacological activity .
- Elimination : The drug has a long elimination half-life ranging from 33 to 85 hours, allowing for once-daily dosing .
Phase III Trials
Four large-scale phase III trials involving over 2800 patients demonstrated that solifenacin significantly improves all OAB symptoms compared to placebo. Key findings include:
- Reduction in Urgency Episodes : Patients treated with solifenacin experienced a mean reduction of urgency episodes by 2.9 (5 mg) to 3.4 (10 mg) compared to a reduction of 2.0 in the placebo group .
- Improvement in Quality of Life : Significant improvements were observed in quality of life metrics assessed by the King's Health Questionnaire (KHQ), with solifenacin showing statistically significant enhancements across nine out of ten domains compared to placebo .
Study | Dose (mg) | Reduction in Urgency Episodes | Improvement in KHQ Domains |
---|---|---|---|
Trial A | 5 | -2.9 | Significant |
Trial B | 10 | -3.4 | Significant |
Placebo | - | -2.0 | Not significant |
Special Populations
In patients with neurogenic detrusor overactivity (NDO), solifenacin was effective after prior treatments with other antimuscarinics had failed. A retrospective analysis showed significant improvements in urodynamic parameters after an average treatment duration of 13 months .
Safety Profile
The safety profile of solifenacin has been established through extensive clinical trials:
- Common Adverse Effects : The most frequently reported side effects include dry mouth and constipation. Serious adverse effects like angioedema and acute psychosis have also been documented but are rare .
- Case Study : A notable case involved a patient who developed acute psychosis after increasing his dosage without medical consultation, highlighting the importance of adherence to prescribed dosages .
Propriétés
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-NSLUPJTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.